molecular formula C11H9N5O3 B438296 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE

Katalognummer: B438296
Molekulargewicht: 259.22g/mol
InChI-Schlüssel: PYZSAVXAEZVMMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring fused with a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C11H9N5O3

Molekulargewicht

259.22g/mol

IUPAC-Name

3-methyl-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C11H9N5O3/c1-5-9(10(17)19-16-5)15-14-6-2-3-7-8(4-6)13-11(18)12-7/h2-4,16H,1H3,(H2,12,13,18)

InChI-Schlüssel

PYZSAVXAEZVMMK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3

Kanonische SMILES

CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3

Löslichkeit

38.4 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids or proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE apart is its combined isoxazole and benzimidazole structures, which confer unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.